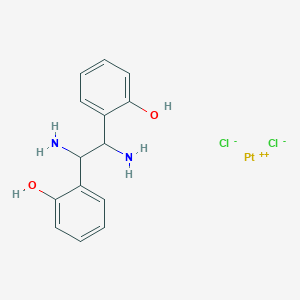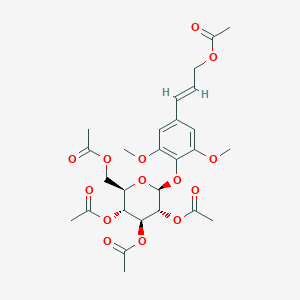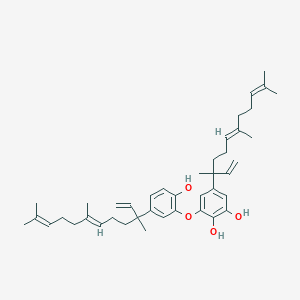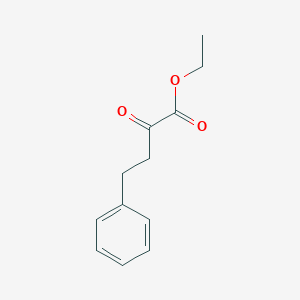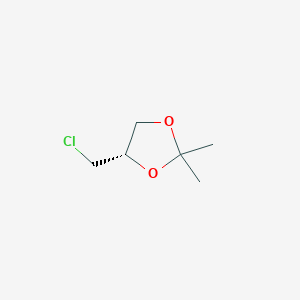
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate, also known as HOBA, is a synthetic compound that has gained attention in recent years due to its potential as a biological tool for the study of protein-ligand interactions. HOBA has been shown to bind to proteins in a specific and reversible manner, making it a useful probe for investigating protein structure and function.
Wirkmechanismus
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate binds to proteins through the formation of hydrogen bonds and other non-covalent interactions. The binding of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate to a protein can induce conformational changes in the protein structure, which can in turn affect its function. The reversible nature of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate binding makes it a useful tool for investigating protein-ligand interactions.
Biochemical and Physiological Effects
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for use in laboratory experiments. However, further research is needed to fully understand the potential effects of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is its specificity for protein binding, which allows for the investigation of protein-ligand interactions in a controlled and reversible manner. 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is also relatively easy to synthesize and has a long shelf life. However, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is not suitable for all proteins, and its binding affinity can vary depending on the protein target. In addition, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate may not be effective in vivo, as it may be subject to metabolism and clearance.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate. One area of interest is the development of new 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate analogs with improved binding affinity and specificity for certain protein targets. Another area of research is the investigation of the use of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate as a tool for drug discovery, particularly in the development of enzyme inhibitors. Finally, further studies are needed to fully understand the potential effects of 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate on biological systems, including its potential toxicity and pharmacokinetics.
Conclusion
In conclusion, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is a synthetic compound that has shown promise as a biological tool for the study of protein-ligand interactions. Its specificity for protein binding and reversible nature make it a useful probe for investigating protein structure and function. While there are limitations to its use, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has the potential to be a valuable tool in a variety of scientific research applications.
Synthesemethoden
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate is synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with ethyl oxalate, followed by the addition of ammonium hydroxide and subsequent acidification. The resulting product is then recrystallized to yield 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate in its hydrated form.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been used in a variety of scientific research applications, including protein-ligand binding studies, enzyme inhibition assays, and drug discovery. 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been shown to bind to a number of proteins, including bovine serum albumin, human serum albumin, and lysozyme. In addition, 2-Hydroxy-5-oxaldehydoylbenzamide;hydrate has been used as a tool for investigating the mechanism of action of enzyme inhibitors, such as the anti-cancer drug imatinib.
Eigenschaften
CAS-Nummer |
141862-47-7 |
|---|---|
Produktname |
2-Hydroxy-5-oxaldehydoylbenzamide;hydrate |
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-hydroxy-5-oxaldehydoylbenzamide;hydrate |
InChI |
InChI=1S/C9H7NO4.H2O/c10-9(14)6-3-5(8(13)4-11)1-2-7(6)12;/h1-4,12H,(H2,10,14);1H2 |
InChI-Schlüssel |
RUKMDWRFCILJJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)C=O)C(=O)N)O.O |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C=O)C(=O)N)O.O |
Synonyme |
5-GLYOXYLOYLSALICYLAMIDE HYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

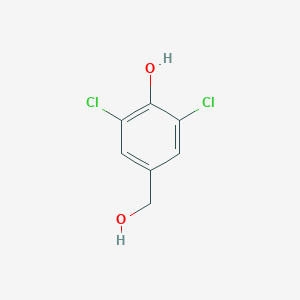
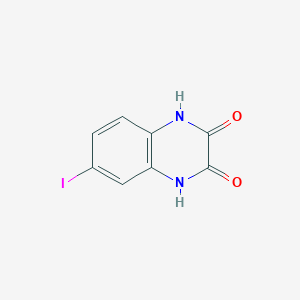
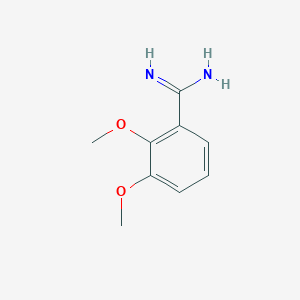


![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)
